4-methyl-1H-indole-5-carbaldehyde
Overview
Description
4-Methyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a methyl group at the 4-position and an aldehyde group at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-methyl-1H-indole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the aldehyde group on the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-Methyl-1H-indole-5-carbaldehyde undergoes several types of chemical reactions, including:
Major products formed from these reactions include 4-methyl-1H-indole-5-carboxylic acid, 4-methyl-1H-indole-5-methanol, and various substituted indoles .
Scientific Research Applications
4-Methyl-1H-indole-5-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Methyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, known for its role in plant growth regulation.
Indole-5-carboxaldehyde: Lacks the methyl group at the 4-position, used in the synthesis of various pharmaceuticals.
4-Methylindole: Lacks the aldehyde group, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methyl-1H-indole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-8(6-12)2-3-10-9(7)4-5-11-10/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVCEGIUVMHWJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293819 | |
Record name | 4-Methyl-1H-indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671215-71-7 | |
Record name | 4-Methyl-1H-indole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=671215-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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